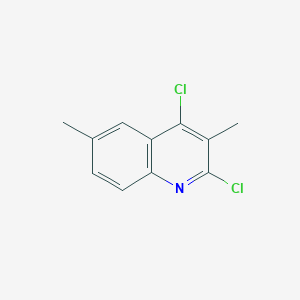
3,3-Bis(azidomethyl)thietane 1,1-dioxide
Descripción general
Descripción
3,3-Bis(azidomethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C5H8N6O2S and a molecular weight of 216.22 g/mol This compound is characterized by the presence of azido groups attached to a thietane ring, which is further oxidized to a dioxide form
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(azidomethyl)thietane 1,1-dioxide typically involves the reaction of thietane derivatives with azidomethyl reagents under controlled conditions. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst to facilitate the azidation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(azidomethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium phenolate or thiophenolate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized thietane compounds .
Aplicaciones Científicas De Investigación
3,3-Bis(azidomethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s azido groups make it useful in bioconjugation and labeling studies.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which 3,3-Bis(azidomethyl)thietane 1,1-dioxide exerts its effects involves the reactivity of its azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science .
Comparación Con Compuestos Similares
3,3-Bis(azidomethyl)oxetane: Similar structure but with an oxetane ring instead of a thietane ring.
3,3-Bis(azidomethyl)tetrahydrofuran: Contains a tetrahydrofuran ring, offering different reactivity and properties.
3,3-Bis(azidomethyl)cyclopropane: Features a cyclopropane ring, leading to distinct chemical behavior.
Uniqueness: 3,3-Bis(azidomethyl)thietane 1,1-dioxide is unique due to its thietane ring structure, which imparts specific reactivity and stability. The presence of the dioxide functionality further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3,3-bis(azidomethyl)thietane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O2S/c6-10-8-1-5(2-9-11-7)3-14(12,13)4-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPKHWZJPIGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CN=[N+]=[N-])CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,4S)-isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B8090614.png)




![Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate](/img/structure/B8090643.png)




![4-[4-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B8090689.png)

![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)

